molecular formula C28H25ClN2O3 B2628002 N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895645-23-5

N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2628002
M. Wt: 472.97
InChI Key: XYFWRLKSMKBNPA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity of Some New Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles

This study focused on the synthesis of a series of triazole compounds, including those with a quinazolinyl structure similar to N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide. The antibacterial activity of these compounds was tested against various bacterial strains, and their structures were confirmed through elemental and spectral analysis (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Anti-Inflammatory and Analgesic Activities

Several New Substituted Azetidinonyl and Thiazolidinonyl Quinazolon 4 3H Ones as their Anti Inflammatory Activities

This research synthesized and evaluated the anti-inflammatory activities of various substituted azetidinonyl and thiazolidinonyl quinazolon compounds. Active compounds from this series were compared with phenylbutazone, a standard anti-inflammatory drug, showing significant anti-inflammatory activity (Bhati, 2013).

Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-Inflammatory Activities

This study involved the synthesis of novel quinazolinyl acetamides and their subsequent evaluation for analgesic and anti-inflammatory activities. The compounds exhibited potent analgesic and anti-inflammatory effects with minimal ulcerogenic potential, making them noteworthy for further investigation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Synthesis of Some New Substituted Azetidinonyl and Thiazolidinonyl Quinazolon-4(3H)-Ones as Potential Non-Steroidal Anti-Inflammatory and Analgesic Agents

This research synthesized a range of compounds with potential anti-inflammatory and analgesic properties. The structures of these compounds were confirmed through various analytical methods, and they were compared with phenylbutazone for their medicinal effectiveness (Kumar, Lal, & Rani, 2014).

Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-Acetamide Effect of Hydrogen Bonding on the Self-Assembly Process and Antioxidant Activity

This study synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes. The compounds showed significant antioxidant activity, with the solid-state structure and supramolecular architectures being elucidated through single-crystal X-ray crystallography (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-4-19-7-9-20(10-8-19)27(33)23-15-31(25-12-5-17(2)13-22(25)28(23)34)16-26(32)30-21-11-6-18(3)24(29)14-21/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFWRLKSMKBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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